Cas no 870646-83-6 (4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid)

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- [4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid
- 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
- 4-tert-butyldimethylsilyloxy-2,3-difluorophenylboronic acid
- A-3016
- I04-2001
- F73453
- (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid
- AKOS015893126
- VJB64683
- MFCD18914502
- SCHEMBL3440600
- DTXSID50716583
- 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3-DIFLUOROPHENYLBORONIC ACID
- 4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
- CS-0178542
- 870646-83-6
- {4-[(tert-butyldimethylsilyl)oxy]-2,3-difluorophenyl}boronic acid
- BS-24049
- 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronicacid
- 4-t-Butyldimethylsilyloxy-2,3-difluorophenylboronic acid
- 823-189-9
-
- MDL: MFCD18914502
- インチ: InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)10(14)11(9)15/h6-7,16-17H,1-5H3
- InChIKey: DODXXNHIJRLFAF-UHFFFAOYSA-N
- SMILES: B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)F)F)(O)O
計算された属性
- 精确分子量: 288.11600
- 同位素质量: 288.1164575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
じっけんとくせい
- PSA: 49.69000
- LogP: 2.02860
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid Security Information
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC412272-10g |
4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |
870646-83-6 | 98% | 10g |
£389.00 | 2025-02-19 | |
abcr | AB309540-5 g |
4-t-Butyldimethylsilyloxy-2,3-difluorophenylboronic acid; 98% |
870646-83-6 | 5 g |
€502.80 | 2023-07-19 | ||
Ambeed | A507055-1g |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |
870646-83-6 | 98% | 1g |
$69.0 | 2025-02-22 | |
Ambeed | A507055-5g |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |
870646-83-6 | 98% | 5g |
$184.0 | 2025-02-22 | |
Ambeed | A507055-100g |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |
870646-83-6 | 98% | 100g |
$2085.0 | 2023-09-02 | |
abcr | AB309540-5g |
4-t-Butyldimethylsilyloxy-2,3-difluorophenylboronic acid, 98%; . |
870646-83-6 | 98% | 5g |
€423.60 | 2025-02-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB326-25g |
[4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluoro-phenyl]boronic acid |
870646-83-6 | 95% | 25g |
¥9389.0 | 2024-04-16 | |
A2B Chem LLC | AC07826-1g |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |
870646-83-6 | 98% | 1g |
$81.00 | 2024-04-19 | |
1PlusChem | 1P004GZ6-1g |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |
870646-83-6 | 98% | 1g |
$83.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249212-250mg |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |
870646-83-6 | 98% | 250mg |
¥191.00 | 2024-04-27 |
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acidに関する追加情報
Recent Advances in the Application of 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS: 870646-83-6) in Chemical Biology and Drug Discovery
The compound 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS: 870646-83-6) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its unique structural features, has demonstrated remarkable utility in various applications, including Suzuki-Miyaura cross-coupling reactions, proteasome inhibition, and as a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in targeted drug delivery systems and as a versatile building block in medicinal chemistry.
One of the most notable advancements involves the use of this compound in the development of novel proteasome inhibitors. Researchers have exploited its boronic acid moiety to selectively target the proteasome's catalytic sites, leading to the design of potent inhibitors with enhanced specificity and reduced off-target effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid exhibited superior inhibitory activity against the 20S proteasome compared to traditional bortezomib analogs, with IC50 values in the low nanomolar range.
In the realm of synthetic chemistry, this compound has proven invaluable in palladium-catalyzed cross-coupling reactions. The t-butyldimethylsilyl (TBS) protecting group offers both steric protection and improved solubility in organic solvents, while the difluoro substitution pattern enhances the electrophilicity of the boronic acid. Recent optimization studies have shown that these structural features contribute to higher yields and cleaner reaction profiles in challenging coupling reactions, particularly with electron-deficient aryl halides.
Emerging applications in bioconjugation strategies have also been reported. The unique electronic properties imparted by the difluoro substitution make this boronic acid particularly effective in forming stable boronate esters with diols and catechols under physiological conditions. This property has been leveraged in the development of novel antibody-drug conjugates (ADCs) and other targeted therapeutic agents, as described in a recent Nature Communications article (2024).
From a drug discovery perspective, the compound's metabolic stability and pharmacokinetic properties have been extensively studied. The TBS group appears to confer improved membrane permeability while protecting the phenolic hydroxyl from rapid glucuronidation. These characteristics, combined with the boronic acid's ability to form reversible covalent bonds with biological targets, position this molecule as a privileged scaffold in the design of next-generation therapeutics.
Ongoing research continues to explore new applications for 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, particularly in the areas of covalent inhibitor design and materials science. Its unique combination of steric protection, electronic tuning, and boronic acid reactivity makes it a versatile tool that is likely to see expanded use in both academic and industrial settings. Future directions may include its incorporation into more complex molecular architectures and exploration of its potential in diagnostic applications.
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